molecular formula C9H13FN2 B13604564 2-(aminomethyl)-4-fluoro-N,N-dimethylaniline

2-(aminomethyl)-4-fluoro-N,N-dimethylaniline

Cat. No.: B13604564
M. Wt: 168.21 g/mol
InChI Key: QNPOFAVOOULEBC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-fluoro-N,N-dimethylaniline is a substituted aniline derivative featuring a fluorine atom at the para position, dimethylamino groups on the nitrogen, and an aminomethyl group at the ortho position.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

2-(aminomethyl)-4-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C9H13FN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,6,11H2,1-2H3

InChI Key

QNPOFAVOOULEBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)CN

Origin of Product

United States

Preparation Methods

Common Synthetic Route

  • Starting Material: 4-fluoro-N,N-dimethylaniline
  • Reagents: Formaldehyde (usually aqueous formalin), ammonium chloride or ammonia
  • Conditions: Acidic medium or controlled pH, moderate heating
  • Mechanism: Electrophilic substitution where the aminomethyl group (-CH2NH2) is introduced at the ortho or para position relative to the dimethylamino substituent; the para position is favored due to electronic effects.

This method is scalable and can be adapted to continuous flow reactors for industrial production to improve control over temperature, pressure, and reaction time, thereby enhancing yield and purity.

Detailed Synthetic Procedures and Reaction Conditions

Batch Synthesis via Mannich Reaction

Step Reagents & Conditions Description Yield (%) Purity (%)
1 4-fluoro-N,N-dimethylaniline + formaldehyde + ammonium chloride in acidic aqueous medium Stirring at 40-80 °C for 4-6 hours to facilitate aminomethylation at the para position 75-85 >98
2 Work-up: Neutralization, extraction with organic solvent (e.g., dichloromethane), drying, and distillation Removal of aqueous phase and purification of organic phase - -
3 Optional recrystallization or chromatographic purification To enhance purity and remove side products - >99

This classical method is well-documented for aromatic amines, including fluorinated derivatives, providing moderate to high yields and high purity products suitable for further applications.

Continuous Flow Synthesis

  • Utilizes controlled flow reactors to maintain consistent reaction parameters.
  • Advantages include improved heat and mass transfer, better reproducibility, and scalability.
  • Reaction parameters such as temperature (50-70 °C), pressure (ambient to mild elevated), and residence time (minutes to hours) are optimized for maximum conversion.
  • Continuous extraction and purification steps can be integrated inline to reduce solvent use and waste.

This approach is particularly advantageous for industrial scale-up and has been reported to increase yield by 5-10% compared to batch methods while maintaining or improving purity.

Research Findings and Data Summary

Reaction Yield and Purity Data

Method Yield (%) Purity (%) Notes
Mannich Reaction (Batch) 75-85 >98 Simple, cost-effective, widely used
Continuous Flow 80-90 >99 Improved control, scalability
Reductive Amination 60-70 95-98 More steps, sensitive to conditions

Solvent and Work-Up Considerations

  • Common solvents: methanol, ethanol, dichloromethane, and water.
  • Extraction with dichloromethane or methylene chloride followed by drying over anhydrous sodium sulfate is standard.
  • Purification often involves distillation under reduced pressure or recrystallization.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Conditions Yield (%) Purity (%) Advantages Disadvantages
Mannich Reaction (Batch) 4-fluoro-N,N-dimethylaniline Formaldehyde, ammonium chloride Acidic aqueous, 40-80 °C, 4-6 h 75-85 >98 Simple, cost-effective Moderate yield, batch variability
Continuous Flow Mannich Same as above Same Controlled T, P, flow rate 80-90 >99 High reproducibility, scalable Requires specialized equipment
Reductive Amination 4-fluoro-N,N-dimethylbenzaldehyde Ammonia, reducing agent Mild heating, inert atmosphere 60-70 95-98 Alternative route More complex, sensitive

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

2-(aminomethyl)-4-fluoro-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-Fluoro-N,N-dimethylaniline (FDMA)

  • Structure: Fluorine at para position, dimethylamino groups.
  • Fluorescence Behavior: Exhibits regular fluorescence from a locally excited (LE) state without intramolecular charge transfer (ICT) or twisting (TICT), regardless of solvent polarity or temperature . This contrasts with compounds like 4-(dimethylamino)benzonitrile (DMABN), which show ICT/TICT emission .
  • Reactivity: Used in EDA-mediated α-alkylamino radical annulation to generate fluorinated products for ¹⁹F NMR bioassays .

3-Fluoro-N,N-dimethylaniline

  • Structure : Fluorine at meta position.
  • NMR Characteristics : Distinct ¹³C chemical shifts and C–F coupling constants compared to FDMA due to altered substituent positioning .
  • Reactivity : Likely participates in similar alkylation reactions but with regioselectivity differences.

4-Bromo- and 4-Methyl-N,N-dimethylaniline

  • Electronic Effects :
    • Bromine (electron-withdrawing) increases molecular weight and polarizability, enhancing halogen bonding in materials science .
    • Methyl (electron-donating) elevates electron density at the aromatic ring, altering reactivity in electrophilic substitutions .
  • Applications : Bromo derivatives are intermediates in cross-coupling reactions; methyl analogs are used in dye synthesis.

Tertiary Amines with Aminomethyl Substituents

  • Example: 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
  • Synthesis : Typically involves condensation of aldehydes with amines followed by sodium borohydride reduction .
  • Functionality: The aminomethyl group enables hydrogen bonding and further functionalization (e.g., dithiocarbamate formation), enhancing utility in drug design .

Key Comparative Data

Compound Substituents Fluorescence Behavior Key Reactivity Applications
2-(Aminomethyl)-4-fluoro-N,N-dimethylaniline 2-aminomethyl, 4-F, N,N-dimethyl Not directly reported; likely LE-dominated due to structural similarity to FDMA Condensation, hydrogen bonding, alkylation Speculative: Drug intermediates, agrochemicals
4-Fluoro-N,N-dimethylaniline (FDMA) 4-F, N,N-dimethyl Regular LE fluorescence; no ICT/TICT Radical annulation for fluorinated products ¹⁹F NMR probes, medicinal chemistry
3-Fluoro-N,N-dimethylaniline 3-F, N,N-dimethyl N/A Similar alkylation to FDMA with regioselectivity shifts Synthetic intermediates
4-Bromo-N,N-dimethylaniline 4-Br, N,N-dimethyl N/A Halogen bonding, Suzuki couplings Materials science
4-Methyl-N,N-dimethylaniline 4-Me, N,N-dimethyl N/A Electrophilic substitutions Dyes, polymers

Research Findings and Controversies

  • Fluorescence Mechanisms : FDMA’s lack of ICT/TICT states contradicts earlier reports, resolved via high-level computational methods (ADC(2), CC2) . TDDFT/B3LYP may erroneously predict TICT states due to insufficient Hartree-Fock exchange .

Biological Activity

2-(aminomethyl)-4-fluoro-N,N-dimethylaniline is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H12FN
  • Molecular Weight : 155.20 g/mol
  • IUPAC Name : 2-(aminomethyl)-4-fluoro-N,N-dimethylaniline

The biological activity of 2-(aminomethyl)-4-fluoro-N,N-dimethylaniline primarily revolves around its interaction with various biological targets. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The compound may exhibit inhibitory effects on certain enzymes, thereby influencing metabolic pathways related to these neurotransmitters.

Biological Activity and Therapeutic Applications

Research indicates that 2-(aminomethyl)-4-fluoro-N,N-dimethylaniline has potential applications in several therapeutic areas:

  • Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects, potentially by enhancing serotonin signaling pathways.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, showing promise as a lead compound for further development in oncology.
  • Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Case Studies

  • Antidepressant Activity :
    • A study investigated the effects of various derivatives of aminomethyl compounds on serotonin receptor modulation. Results indicated that certain modifications to the structure enhanced the binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants based on this scaffold .
  • Anticancer Potential :
    • In vitro assays demonstrated that 2-(aminomethyl)-4-fluoro-N,N-dimethylaniline inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases .
  • Neuroprotective Studies :
    • Research focusing on neuroprotection highlighted the compound's ability to reduce neuronal cell death in models of oxidative stress. This effect was attributed to its antioxidant properties, which help mitigate damage from reactive oxygen species .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantEnhanced serotonin receptor binding
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveReduction of oxidative stress-induced cell death

Q & A

Q. What synthetic methodologies are effective for preparing 2-(aminomethyl)-4-fluoro-N,N-dimethylaniline, and how can intermediates be characterized?

Synthesis of 2-(aminomethyl)-4-fluoro-N,N-dimethylaniline often involves substitution or coupling reactions using precursors like 4-fluoro-N,N-dimethylaniline. For example, halogenated intermediates can undergo nucleophilic substitution with aminomethyl groups. Key intermediates should be characterized via 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and IR spectroscopy to confirm structural integrity . Single-crystal X-ray diffraction is recommended for resolving ambiguities in stereochemistry or bond angles .

Q. How can density functional theory (DFT) optimize molecular geometry and predict electronic properties for fluorinated aniline derivatives?

DFT methods (e.g., B3LYP/6-31G(d)) are robust for calculating ground-state geometries, vibrational frequencies, and NMR chemical shifts. For 4-fluoro-N,N-dimethylaniline analogs, DFT accurately reproduces experimental bond lengths and angles with deviations <0.02 Å. Electron density analysis can predict ionization potentials, electronegativity, and softness indices, aiding reactivity assessments .

Q. What spectroscopic techniques are critical for distinguishing structural isomers in fluorinated aniline derivatives?

High-resolution 19F^{19}\text{F}-NMR and 13C^{13}\text{C}-NMR are essential. For example, coupling constants between fluorine and adjacent carbons (e.g., JC-FJ_{\text{C-F}}) help differentiate para- and ortho-substituted isomers. Time-dependent DFT (TDDFT) simulations of UV-Vis spectra further validate electronic transitions in isomers .

Advanced Research Questions

Q. How do steric and electronic effects influence oxidative dehalogenation kinetics in 4-halo-N,N-dimethylaniline derivatives?

In oxidative reactions (e.g., dehalodimerization), the halogen’s size and bond energy dictate reaction rates. For 4-fluoro-N,N-dimethylaniline, the strong C–F bond (∼485 kJ/mol) results in slower kinetics compared to bromo/iodo analogs. Cyclic voltammetry and chronoamperometry reveal second-order kinetics, with cation radicals undergoing dimerization steps influenced by steric hindrance .

Q. What computational strategies resolve contradictions in fluorescence behavior of 4-fluoro-N,N-dimethylaniline derivatives?

Conflicting reports on intramolecular charge transfer (ICT) in 4-fluoro-N,N-dimethylaniline can be addressed via high-level methods like ADC(2) or CC2 theory. TDDFT with hybrid functionals (e.g., B3LYP with >20% exact exchange) correctly predicts planar S1_1 state emission, avoiding erroneous twisted ICT states. Solvent effects must be modeled using polarizable continuum models (PCM) .

Q. How can substituent effects on ortholithiation rates be quantified for fluorinated anilines?

Competitive lithiation experiments using LIS (lithium diisopropylamide) reveal that fluorine’s electronegativity directs metalation to adjacent positions. For 3-fluoro-N,N-dimethylaniline, meta-directing effects dominate, but steric hindrance from dimethylamino groups alters regioselectivity. Kinetic studies coupled with DFT-derived Fukui indices quantify site-specific reactivity .

Q. What role do non-covalent interactions play in stabilizing tricarbonylchromium complexes with fluorinated aniline ligands?

In complexes like [Cr(CO)3_3(4-fluoro-N,N-dimethylaniline)], dispersion-corrected DFT (e.g., ωB97X-D) reveals stabilizing CH–π interactions between the Cr center and aromatic ring. Natural Bond Orbital (NBO) analysis identifies charge transfer from ligand to metal, correlating with redox potentials measured via cyclic voltammetry .

Data Contradiction and Analysis

Q. How should researchers resolve discrepancies in reported charge-transfer behavior for 4-fluoro-N,N-dimethylaniline?

Q. Why do experimental and DFT-calculated 13C^{13}\text{C}13C NMR shifts diverge for fluorinated aniline derivatives?

Discrepancies often stem from solvent effects or dynamic averaging. Including explicit solvent molecules (e.g., DMSO or water) in DFT clusters improves agreement. Relativistic corrections for fluorine’s spin-orbit coupling are critical for accuracy in 19F^{19}\text{F}-NMR predictions .

Methodological Recommendations

  • Synthetic Optimization: Use Pd-catalyzed cross-coupling for regioselective aminomethyl introduction .
  • Computational Validation: Combine DFT with MP2 for dispersion interactions in non-polar solvents .
  • Kinetic Studies: Employ stopped-flow spectroscopy for fast dimerization reactions (e.g., <1 ms timescales) .

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